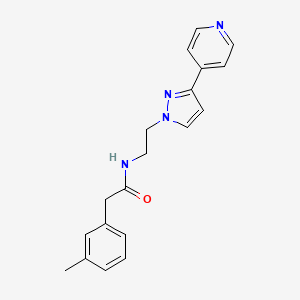

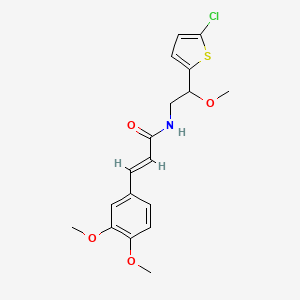

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide, also known as PEAQX, is a selective antagonist for GluA2-lacking AMPA receptors. It was first synthesized by researchers at the University of California, San Francisco in 2007.

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives, closely related to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide, has shown that these compounds can be used to synthesize Co(II) and Cu(II) coordination complexes. These complexes have been found to exhibit significant antioxidant activity, as evaluated by in vitro methods such as DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

Heterocyclic Synthesis

Pyrazole and pyridine derivatives, including compounds structurally similar to the one , have been used in the synthesis of various heterocycles. These syntheses involve reactions with malononitrile, hydrazine hydrate, and other nucleophilic reagents, leading to the formation of diverse heterocyclic compounds such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine derivatives (Harb et al., 1989).

Novel Pyrazolo[3,4-b]pyridine Products

The compound's structural analogues have been utilized in efficient syntheses of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. These syntheses involve the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, leading to the creation of new N-fused heterocycle products (Ghaedi et al., 2015).

Insecticidal Assessment

Similar compounds have been used in the synthesis of heterocycles incorporating a thiadiazole moiety, which were then tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This demonstrates their potential application in developing new insecticides (Fadda et al., 2017).

Antiallergic Agents

Derivatives of pyrazole-acetamide, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, have been synthesized and identified as potent antiallergic compounds. These substances have been found to exhibit significant antiallergic activity, including the inhibition of histamine release and other allergic responses (Menciu et al., 1999).

Catalysis in Transfer Hydrogenation

Pyrazolyl ethyl pyridine Fe(II) and Ni(II) complexes, derived from compounds similar to the one , have been used as catalysts for the transfer hydrogenation of ketones. This illustrates their potential application in catalysis, particularly in organic synthesis (Magubane et al., 2017).

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-15-3-2-4-16(13-15)14-19(24)21-10-12-23-11-7-18(22-23)17-5-8-20-9-6-17/h2-9,11,13H,10,12,14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHRSXRNEFWYAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)

![1-chloro-N-methyl-N-[(thiophen-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2696104.png)

![[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol](/img/structure/B2696105.png)

![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2696114.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696117.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine](/img/structure/B2696118.png)

![1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2696120.png)